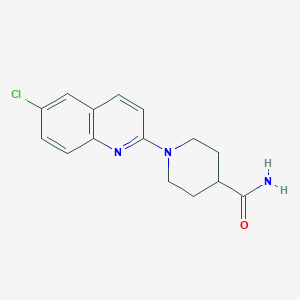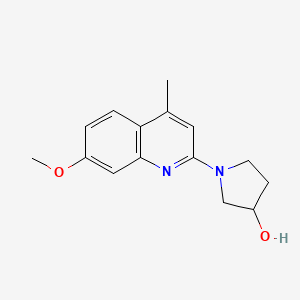![molecular formula C13H23N3O3S B6438212 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548980-33-0](/img/structure/B6438212.png)
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (N-MOPCPS) is a sulfonamide derivative of 1-methyl-2-oxopyrrolidine, which has been studied for its potential applications in medicinal chemistry. Its unique molecular structure and properties have led to a number of scientific research applications, such as in drug discovery and development, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has been studied for its potential applications in medicinal chemistry. Its unique molecular structure and properties have been used to develop new drugs, as well as to study the structure-activity relationships of existing drugs. This compound has also been used in organic synthesis, as a starting material for the synthesis of other compounds. In addition, it has been used in biochemistry to study the mechanisms of enzyme catalysis and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide is not yet fully understood. However, it is believed that its sulfonamide group may interact with the active sites of enzymes, thus inhibiting their activity. It is also believed that the cyclopropane ring of this compound may interact with the active sites of proteins, thus altering their function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing the bioavailability of these drugs. In vivo, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is stable and can be easily modified. In addition, it is non-toxic and has a low cost. However, it is not very soluble in water, and its effects on enzymes and proteins are not yet fully understood.
Direcciones Futuras
The potential future directions for N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide include further research into its mechanism of action, its effects on enzymes and proteins, and its potential applications in drug discovery and development. In addition, further research could be done to explore its potential applications in organic synthesis and biochemistry. Finally, further research could be done to explore its potential toxicity and side effects.
Métodos De Síntesis
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide can be synthesized from 1-methyl-2-oxopyrrolidine by a three-step process. In the first step, the 1-methyl-2-oxopyrrolidine is reacted with chlorosulfonic acid to form the sulfonamide derivative, this compound. In the second step, the sulfonamide is reacted with hydrochloric acid to form the hydrochloride salt of this compound. Finally, the hydrochloride salt is reacted with sodium hydroxide to form the free base of this compound.
Propiedades
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-15-7-6-12(13(15)17)16-8-4-10(5-9-16)14-20(18,19)11-2-3-11/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVZAPFGRMTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)
![4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438139.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)
![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)

![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)
![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)

![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6438199.png)
![4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438205.png)
![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)
![2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6438223.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)